2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol
Description
2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol (CAS: 1354009-58-7) is a piperidine-derived compound featuring a benzyl-methyl-amine substituent at the 3-position of the piperidine ring and an ethanol group at the 1-position. Its molecular structure combines a six-membered heterocyclic core with polar and lipophilic functionalities, making it a versatile scaffold for pharmacological and synthetic applications.
Properties
IUPAC Name |
2-[3-[benzyl(methyl)amino]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16(12-14-6-3-2-4-7-14)15-8-5-9-17(13-15)10-11-18/h2-4,6-7,15,18H,5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNBLCVPFGTCRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Benzyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl chloride and methylamine under basic conditions.
Attachment of the Ethanol Moiety: The final step involves the reaction of the intermediate with ethylene oxide or ethylene glycol under acidic or basic conditions to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The benzyl-methyl-amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituent Position | Key Substituent | Stereochemistry | Potential Impact on Properties |
|---|---|---|---|---|---|
| This compound | Piperidine | 3-position | Benzyl-methyl | Not specified | Balanced lipophilicity, moderate steric bulk |
| 2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol | Pyrrolidine | 3-position | Benzyl-isopropyl | Not specified | Increased steric hindrance, reduced flexibility |
| 2-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol | Piperidine | 3-position | Benzyl-cyclopropyl | R-configuration | Enhanced rigidity, enantioselective binding |
Research Findings and Implications
- Synthetic Accessibility: The synthesis of this compound and its analogs often involves nucleophilic substitution or reductive amination, as seen in methods for related β-heteroaryl-α,β-didehydro-α-amino acid derivatives .
- Thermodynamic Stability : Piperidine-based compounds generally exhibit higher conformational stability than pyrrolidine derivatives due to reduced ring strain, favoring prolonged target engagement .
Biological Activity
2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol, a piperidine derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a piperidine ring substituted with a benzyl group and a methylamino group, which contributes to its pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H26N2O. The presence of the piperidine ring allows for various interactions with biological targets, making it a versatile candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It has been investigated for several mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive function.
- Enzyme Inhibition : Research indicates that it may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Neurological Disorders : Its activity against AChE suggests potential use in treating Alzheimer's disease by enhancing cholinergic transmission.
- Cancer Therapy : Some studies have indicated that piperidine derivatives can exhibit cytotoxic effects against cancer cells, potentially leading to new anticancer agents.
Cytotoxicity and Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of piperidine derivatives on various cancer cell lines. For example, compounds similar to this compound have shown enhanced apoptosis induction in tumor cells compared to standard chemotherapeutics .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | 15.0 | Apoptosis induction |
| Compound B | MCF7 (breast) | 20.5 | Cell cycle arrest |
Enzyme Inhibition Studies
Inhibition studies have shown that derivatives of this compound can effectively inhibit AChE and butyrylcholinesterase (BuChE), which are essential targets in Alzheimer's treatment. The following table summarizes the inhibitory potencies observed:
| Compound | AChE Inhibition (%) at 100 µM | BuChE Inhibition (%) at 100 µM |
|---|---|---|
| Compound C | 75% | 60% |
| Compound D | 80% | 50% |
Case Studies
- Alzheimer’s Disease : A study explored the effects of a piperidine derivative on cognitive function in animal models. The compound significantly improved memory retention and reduced cholinergic deficits, suggesting its potential as a treatment for Alzheimer's disease .
- Cancer Treatment : Another investigation focused on the anticancer properties of related piperidine compounds, revealing that they induced apoptosis in cervical cancer cells through mitochondrial pathways .
Q & A
Basic: What are the established synthetic routes for 2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol, and how do reaction conditions impact yield?
Methodological Answer:
The synthesis typically involves three key steps derived from analogous piperidine-based compounds:
Alkylation : A piperidine derivative is benzylated using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF, 60°C, 12 hours) to introduce the benzyl group .
Reductive Amination : Methylamine is introduced via reductive amination using sodium cyanoborohydride in methanol at room temperature, forming the methyl-amino moiety. Yields here depend on stoichiometric ratios (1:1.2 amine:aldehyde) and pH control (pH 6-7) .
Ethanol Group Introduction : Ethylene oxide reacts with the intermediate in THF under reflux (70°C, 8 hours) via nucleophilic substitution.
Optimization : Catalyst selection (e.g., Pd/C for hydrogenation steps) and reaction times (12–24 hours) significantly affect overall yields (45–68%) .
Basic: Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths (e.g., 1.45 Å for C-N, 1.41 Å for C-O) and confirms stereochemistry .
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows distinct signals: δ 3.65 ppm (ethanol -CH₂OH), δ 2.85 ppm (piperidinyl -N-CH₂-), and δ 7.3 ppm (benzyl aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (262.39 g/mol) with a [M+H]⁺ peak at m/z 263.4 .
Advanced: How can researchers identify and validate primary pharmacological targets for this compound?
Methodological Answer:
- Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., adrenergic, serotonin receptors) using radioligand displacement (e.g., ³H-norepinephrine for adrenergic targets). IC₅₀ values <10 µM suggest high affinity .
- Functional Assays : Measure cAMP accumulation in HEK-293 cells transfected with GPCRs to assess agonism/antagonism .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses in dopamine D₂ receptor active sites .
Advanced: How should contradictory data in biological activity studies be resolved?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) require:
- Dose-Response Repetition : Validate activity across ≥3 independent experiments with strict controls (e.g., vehicle and reference compounds) .
- Off-Target Screening : Use panels like Eurofins Cerep’s Safety44 to rule out nonspecific binding .
- Metabolite Analysis : LC-MS/MS to detect active metabolites that may contribute to observed effects .
Advanced: What role does stereochemistry play in its bioactivity, and how can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral Centers : The piperidine ring’s stereochemistry (R-configuration at C3) impacts receptor binding. Enantiomers may show 10–100x differences in potency .
- Stereoselective Synthesis : Use chiral catalysts (e.g., (R)-BINAP in asymmetric hydrogenation) or chiral resolving agents (e.g., tartaric acid derivatives) .
- Analytical QC : Chiral HPLC (Chiralpak AD-H column) with >99% enantiomeric excess (ee) verification .
Basic: What strategies improve solubility for in vitro pharmacological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., 10% hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility .
- pH Adjustment : Prepare stock solutions in citrate buffer (pH 4.0) for protonated amine stability .
- Structural Analogs : Introduce polar groups (e.g., -OH at C4) without altering core pharmacophores .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- GHS Compliance : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in fume hoods .
- First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, administer activated charcoal .
- Storage : Store in airtight containers at -20°C under nitrogen to prevent oxidation .
Advanced: Which in vitro models are suitable for studying its metabolic stability?
Methodological Answer:
- Liver Microsomes : Incubate with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) for 60 minutes. Analyze via LC-MS/MS for parent compound depletion (t₁/₂ <30 min indicates high clearance) .
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify metabolic pathways .
Advanced: How can computational modeling predict off-target interactions?
Methodological Answer:
- Pharmacophore Mapping : Define key features (amine, benzyl, ethanol groups) and screen against DrugBank using Schrödinger’s Phase .
- Molecular Dynamics (MD) : Simulate binding to hERG channels (50 ns trajectories) to assess cardiac toxicity risks .
Advanced: How does structural modification of the benzyl or piperidine groups affect SAR?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
